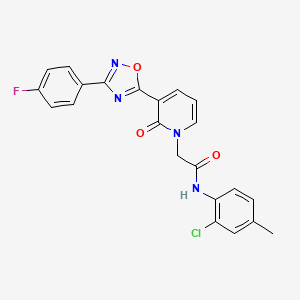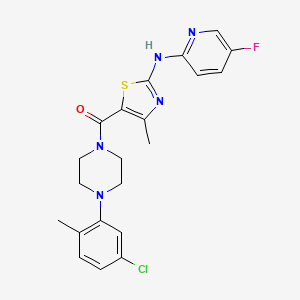
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone
Overview
Description
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone: is a complex organic compound that features multiple functional groups, including a piperazine ring, a fluorinated pyridine moiety, and a thiazole ring. This compound is of interest in various scientific research fields due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual building blocks : The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual building blocks: 5-chloro-2-methylphenylpiperazine , 5-fluoropyridin-2-ylamine , and 4-methylthiazole-5-carbonyl chloride . These building blocks are then coupled together using appropriate reaction conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) and amide bond formation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction : The piperazine ring can be reduced to form piperidines.
Substitution : The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution : Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation : Thiazole sulfoxides or sulfones.
Reduction : Piperidines.
Substitution : Various substituted pyridines.
Scientific Research Applications
Chemistry : It can be used as a building block for the synthesis of more complex molecules.
Biology : It may serve as a ligand for biological receptors or enzymes.
Medicine : It has potential as a lead compound for drug development, particularly in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry : It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other piperazine derivatives, fluorinated pyridines, and thiazole-containing molecules. the presence of both fluorine and chlorine atoms, along with the specific arrangement of these groups, sets this compound apart.
List of Similar Compounds
Piperazine derivatives
Fluorinated pyridines
Thiazole-containing molecules
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5OS/c1-13-3-4-15(22)11-17(13)27-7-9-28(10-8-27)20(29)19-14(2)25-21(30-19)26-18-6-5-16(23)12-24-18/h3-6,11-12H,7-10H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYLHNFEBGTYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=C(S3)NC4=NC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



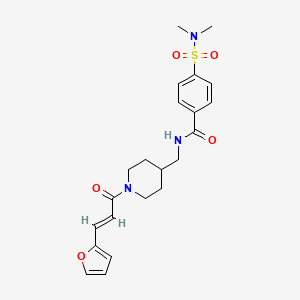
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3404690.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B3404691.png)
![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B3404701.png)
![3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B3404708.png)
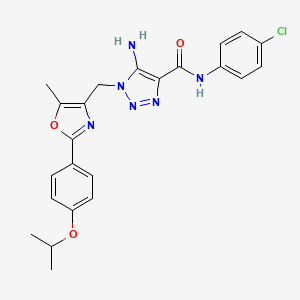
![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3404729.png)
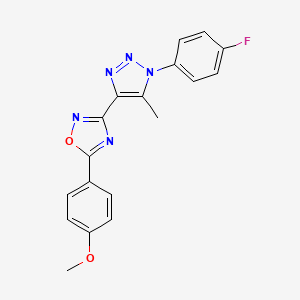
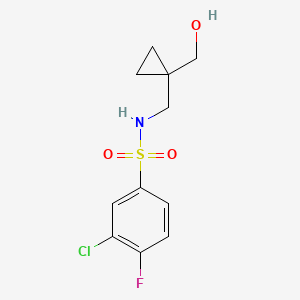
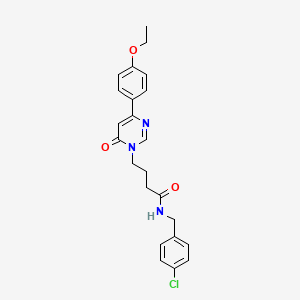
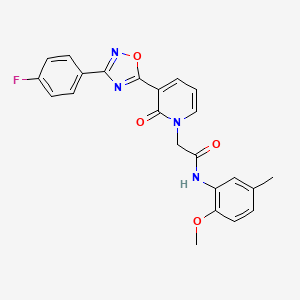
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B3404754.png)
